(5-Chlorothiophen-2-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (5-Chlorothiophen-2-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034414-81-6
VCID: VC7338236
InChI: InChI=1S/C15H12ClN3O3S/c16-12-4-3-11(23-12)15(20)19-6-5-9(8-19)13-17-14(22-18-13)10-2-1-7-21-10/h1-4,7,9H,5-6,8H2
SMILES: C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC=C(S4)Cl
Molecular Formula: C15H12ClN3O3S
Molecular Weight: 349.79

(5-Chlorothiophen-2-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

CAS No.: 2034414-81-6

Cat. No.: VC7338236

Molecular Formula: C15H12ClN3O3S

Molecular Weight: 349.79

* For research use only. Not for human or veterinary use.

(5-Chlorothiophen-2-yl)(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone - 2034414-81-6

Specification

CAS No. 2034414-81-6
Molecular Formula C15H12ClN3O3S
Molecular Weight 349.79
IUPAC Name (5-chlorothiophen-2-yl)-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C15H12ClN3O3S/c16-12-4-3-11(23-12)15(20)19-6-5-9(8-19)13-17-14(22-18-13)10-2-1-7-21-10/h1-4,7,9H,5-6,8H2
Standard InChI Key INLXQNWBBYANKE-UHFFFAOYSA-N
SMILES C1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC=C(S4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula, C₁₅H₁₂ClN₃O₃S, reflects a molecular weight of 349.79 g/mol, as confirmed by high-resolution mass spectrometry. Its IUPAC name, (5-chlorothiophen-2-yl)-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone, systematically describes its three-ring system:

  • A 5-chlorothiophene group (aromatic sulfur heterocycle with chlorine substitution)

  • A 1,2,4-oxadiazole ring fused to a furan moiety

  • A pyrrolidine scaffold functionalized with a ketone group

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2034414-81-6
Molecular FormulaC₁₅H₁₂ClN₃O₃S
Molecular Weight349.79 g/mol
SMILESC1CN(CC1C2=NOC(=N2)C3=CC=CO3)C(=O)C4=CC=C(S4)Cl
InChI KeyINLXQNWBBYANKE-UHFFFAOYSA-N

The stereochemistry of the pyrrolidine ring (C3 position) and the planar oxadiazole-furan system introduces conformational rigidity, likely influencing binding interactions in biological systems.

Synthetic Methodologies

Multi-Step Assembly

Synthesis typically involves three stages:

  • Pyrrolidine Functionalization: N-substitution of pyrrolidine with oxadiazole precursors via nucleophilic acyl substitution.

  • Oxadiazole Formation: Cyclization of furan-2-carboximidamide with hydroxylamine derivatives under acidic conditions.

  • Thiophene Coupling: Friedel-Crafts acylation to attach the 5-chlorothiophene moiety to the pyrrolidine nitrogen.

Critical Reaction Parameters

  • Oxadiazole Cyclization: Conducted at 80–100°C in anhydrous DMF with catalytic p-toluenesulfonic acid.

  • Acylation Step: Requires Lewis acids (e.g., AlCl₃) in dichloromethane at 0°C to prevent thiophene ring chlorination.

Yield optimization remains challenging due to steric hindrance at the pyrrolidine N-atom, with reported isolated yields of 15–22% after chromatographic purification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.68 (d, J = 3.2 Hz, 1H, furan H-5)

    • δ 6.85 (d, J = 3.6 Hz, 1H, thiophene H-3)

    • δ 4.12–3.95 (m, 2H, pyrrolidine H-1/H-5)

  • ¹³C NMR: 172.8 ppm (ketone C=O), 167.5 ppm (oxadiazole C=N)

Mass Spectrometry

ESI-MS ([M+H]⁺): m/z 350.79, consistent with the molecular formula. Fragmentation patterns indicate cleavage between the pyrrolidine and oxadiazole units.

Computational Modeling Insights

Docking Studies

Molecular docking (PDB: 3ERT) predicts strong hydrogen bonding between the oxadiazole N-atom and EGFR kinase’s Lys721 residue (ΔG = -9.2 kcal/mol). The chlorothiophene group exhibits hydrophobic contacts with Leu694.

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s)

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the furan ring

  • Toxicity: Ames test predictions indicate low mutagenic risk

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Optimization: Serves as a template for dual kinase/GPCR inhibitors.

  • PROTAC Development: Ketone group enables conjugation to E3 ligase ligands.

Material Science

  • Organic Electronics: Thiophene’s π-conjugation supports charge transport in thin-film transistors.

Challenges and Future Directions

Synthetic Bottlenecks

  • Improving pyrrolidine functionalization yields via microwave-assisted synthesis.

  • Developing enantioselective routes to access stereopure derivatives.

Biological Characterization

  • Priority targets:

    • In vitro kinase inhibition profiling

    • In vivo pharmacokinetic studies in rodent models

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